Methyl 3-(cyanomethyl)-5-methylbenzoate
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Overview
Description
Methyl 3-(cyanomethyl)-5-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanomethyl)-5-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-(cyanomethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the direct alkylation of methyl 3-(bromomethyl)-5-methylbenzoate with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-methylbenzoic acid.
Reduction: 3-(Aminomethyl)-5-methylbenzoate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyanomethyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(cyanomethyl)-5-methylbenzoate largely depends on its chemical reactivity. For instance, in biological systems, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can also undergo metabolic transformations, leading to the formation of amines or carboxylic acids. These transformations can affect various molecular targets and pathways, including enzyme inhibition or activation.
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)-5-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-(cyanomethyl)benzoate: Lacks the methyl group on the benzene ring, which can influence its reactivity and applications.
Methyl 5-methylbenzoate: Lacks the cyanomethyl group, making it less versatile in terms of chemical transformations.
3-(Cyanomethyl)-5-methylbenzoic acid: The carboxylic acid form, which has different solubility and reactivity properties compared to the ester.
The presence of both the cyanomethyl and ester groups in this compound makes it a unique and valuable compound for various chemical and industrial applications.
Properties
CAS No. |
120511-80-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-9(3-4-12)7-10(6-8)11(13)14-2/h5-7H,3H2,1-2H3 |
InChI Key |
BTDNTIVTGOHHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
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